5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

Catalog No.
S12082556
CAS No.
M.F
C22H19ClN4O2S
M. Wt
438.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-d...

Product Name

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

IUPAC Name

5-[4-(3-chloroanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

Molecular Formula

C22H19ClN4O2S

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C22H19ClN4O2S/c1-14-10-11-15(12-20(14)30(28,29)24-2)21-18-8-3-4-9-19(18)22(27-26-21)25-17-7-5-6-16(23)13-17/h3-13,24H,1-2H3,(H,25,27)

InChI Key

GMHDUGIQHQUTBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)NC

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structural features. It consists of a phthalazine moiety linked to a chlorophenyl group and a dimethylbenzenesulfonamide. The molecular formula for this compound is C25H25ClN4O3SC_{25}H_{25}ClN_{4}O_{3}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.

The compound's structure includes a phthalazine ring, which is a bicyclic compound formed by the fusion of two benzene rings with a nitrogen atom. This core structure is significant in medicinal chemistry due to its potential biological activities. The addition of the sulfonamide group enhances the compound's solubility and reactivity, making it a candidate for various pharmaceutical applications.

The chemical reactivity of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide can be attributed to several functional groups present in its structure:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acid-Base Reactions: The sulfonamide nitrogen can act as a weak base, allowing for protonation under acidic conditions.
  • Reduction Reactions: The presence of the phthalazine ring may allow for reduction reactions under specific conditions, leading to derivatives with altered biological activity.

These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in biological systems.

Research indicates that compounds similar to 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide exhibit various biological activities:

  • Anticancer Properties: Some derivatives have shown promise as anticancer agents by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Sulfonamide-containing compounds are often evaluated for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity: The structural components may contribute to antimicrobial effects against various pathogens, making it relevant in infectious disease research.

These biological activities highlight the importance of this compound in drug discovery and development.

The synthesis of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide typically involves multi-step organic reactions:

  • Formation of Phthalazine Derivative: The initial step may involve the cyclization of appropriate precursors to form the phthalazine core.
  • Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions involving chlorinated anilines.
  • Sulfonamide Formation: The final step generally involves reacting the amine with a sulfonyl chloride or an equivalent reagent to yield the sulfonamide linkage.

These synthetic pathways are critical for obtaining the compound in sufficient purity and yield for further study.

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Research Tool: It can be utilized in biochemical assays to study specific pathways or targets within cells.
  • Chemical Probes: The compound may act as a chemical probe for investigating biological processes involving sulfonamides or phthalazine derivatives.

These applications underscore the significance of this compound in both academic and industrial research settings.

Interaction studies are essential to understand how 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide interacts with biological systems. Key areas of focus include:

  • Protein Binding: Investigating how the compound binds to target proteins can reveal insights into its mechanism of action.
  • Cellular Uptake: Studies on how efficiently the compound enters cells can inform on its bioavailability and therapeutic potential.
  • Metabolic Pathways: Understanding how this compound is metabolized within organisms can help predict its pharmacokinetics and potential toxicity.

These studies are crucial for optimizing the compound's therapeutic profile.

Several compounds share structural similarities with 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide. A comparison highlights their uniqueness:

Compound NameStructure FeaturesBiological Activity
AzelastineContains phthalazine and chlorobenzeneAntihistamine properties
PhthalazineBasic phthalazine structureAnticancer activity
SulfanilamideSimple sulfonamide structureAntibacterial properties

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide stands out due to its complex structure combining multiple active moieties that may enhance its therapeutic efficacy compared to simpler analogs like sulfanilamide.

This comprehensive overview provides insights into the significance of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide in chemical and biological research. Its unique structural characteristics and potential applications make it an important subject for ongoing studies.

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

438.0917247 g/mol

Monoisotopic Mass

438.0917247 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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